4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide
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Overview
Description
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of an oxadiazole ring and a butanamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the butanamide moiety: The final step involves the coupling of the oxadiazole intermediate with a butanoyl chloride derivative in the presence of a base to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methyl)phenyl]butanamide
- **4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(ethyl)phenyl]butanamide
- **4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(tert-butyl)phenyl]butanamide
Uniqueness
The uniqueness of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C22H25N3O3/c1-15(2)16-11-13-17(14-12-16)23-20(26)9-6-10-21-24-22(25-28-21)18-7-4-5-8-19(18)27-3/h4-5,7-8,11-15H,6,9-10H2,1-3H3,(H,23,26) |
InChI Key |
DUXATQVJNIVGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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